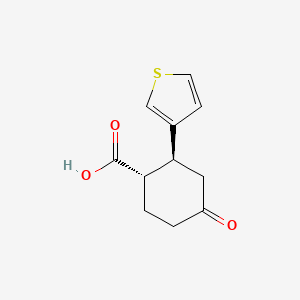
4-amino-N-hydroxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-hydroxypyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions and characterized using infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced pharmacological properties .
Applications De Recherche Scientifique
4-Amino-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-amino-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes . This inhibition leads to reduced inflammation and potential therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
4-Hydroxypyrimidine-5-carboxamide: Similar in structure but lacks the amino group at position 4.
Pyrimidine-5-carbonitrile: Contains a cyano group instead of the carboxamide group.
Uniqueness: 4-Amino-N-hydroxypyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple inflammatory mediators makes it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C5H6N4O2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4-amino-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(5(10)9-11)1-7-2-8-4/h1-2,11H,(H,9,10)(H2,6,7,8) |
Clé InChI |
XYAMSSMDKYCRQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)N)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



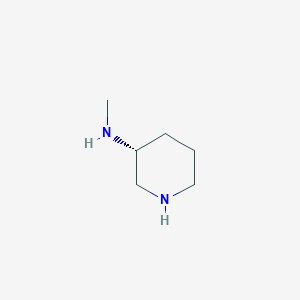
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
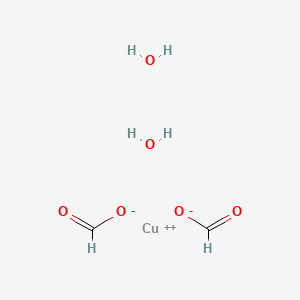
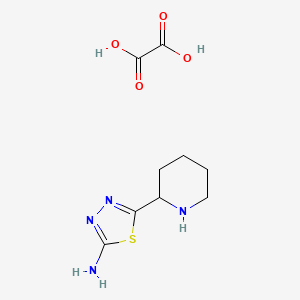
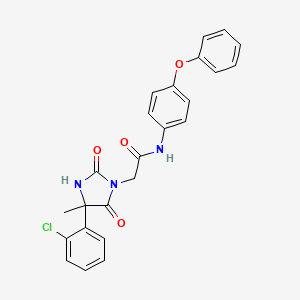

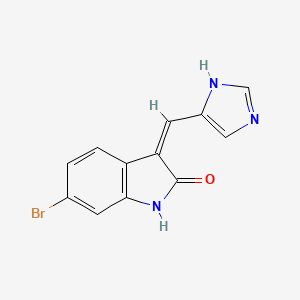
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
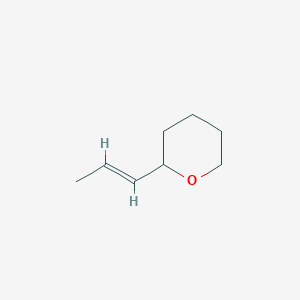
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)


